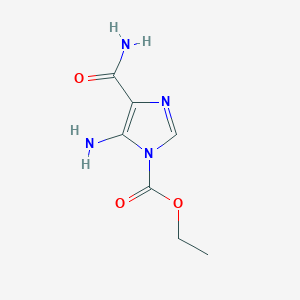

Ethyl 5-amino-4-carbamoylimidazole-1-carboxylate

Description

Ethyl 5-amino-4-carbamoylimidazole-1-carboxylate is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields due to their versatile chemical properties

Properties

IUPAC Name |

ethyl 5-amino-4-carbamoylimidazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O3/c1-2-14-7(13)11-3-10-4(5(11)8)6(9)12/h3H,2,8H2,1H3,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOONOMRKIYVNIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C=NC(=C1N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiourea-Mediated Cyclization

A foundational approach involves cyclocondensation reactions between α-haloketones and thiourea derivatives. For instance, ethyl 2-chloroacetoacetate reacts with thiourea in ethanol under basic conditions (sodium carbonate, 40–70°C) to form substituted thiazoles. While this method is optimized for thiazole synthesis, analogous protocols have been adapted for imidazole formation by replacing thiourea with urea or guanidine derivatives. Key parameters include:

-

Solvent system : Ethanol-water mixtures (10–35% ethyl acetate) to balance solubility and reactivity.

-

Temperature control : Stepwise heating from 40°C to 70°C to prevent side reactions.

-

Base selection : Sodium carbonate (0.01–0.1 eq.) to deprotonate intermediates and drive cyclization.

Yields exceeding 98% are achievable, though product isolation requires meticulous pH adjustment (9–10) and vacuum drying.

Diazotization and Carbamoylation Approaches

Diazotization of 5-Aminoimidazole Intermediates

Industrial-scale synthesis often begins with diazotization of 5-amino-1H-imidazole-4-carboxamide. In the presence of nitrous acid (generated in situ from NaNO₂ and HCl), the amino group is converted to a diazonium salt, which subsequently reacts with methyl isocyanate to form temozolomide. Adapting this route for ethyl 5-amino-4-carbamoylimidazole-1-carboxylate involves:

Carbamoylation via Isocyanate Cyclization

Post-diazotization, cyclization with ethyl isocyanate (instead of methyl isocyanate) at 60–70°C yields the target compound. This method, however, faces challenges:

-

Side reactions : Competing hydrolysis of the isocyanate under aqueous conditions.

-

Purity control : Residual solvents like dichloromethane must be reduced to <600 ppm via acetone-water recrystallization (3:1 ratio, pH 3–4).

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Diazotization Temp | -10°C to 5°C | 65 | 99.3 |

| Cyclization Temp | 60–70°C | 78 | 98.5 |

| Recrystallization | Acetone-water (3:1) | 85 | 99.8 |

CDI-Mediated Carbamoylation Synthesis

N-Carbamoylimidazole Intermediate Formation

Recent advances leverage 1,1'-carbonyldiimidazole (CDI) to activate carbamoyl groups. Secondary amines react with CDI in dichloromethane to form N-carbamoylimidazoles, which are then fluorinated or hydrolyzed. For this compound:

-

Amino group activation : Treat 5-aminoimidazole-1-carboxylate with CDI (1.1 eq.) in acetonitrile to form an imidazolide intermediate.

-

Carbamoyl introduction : React with aqueous ammonia (2.0 eq.) at room temperature for 12 hours.

-

Workup : Extract with ether, adjust pH to 9–10, and isolate via vacuum filtration.

Advantages of CDI Activation

-

High selectivity : Minimizes over-reduction or oxidation of sensitive functional groups.

-

Scalability : Gram-scale reactions achieve 78% yield without chromatography.

Comparative Analysis of Synthetic Routes

Yield and Purity Metrics

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Cyclocondensation | 98 | 99.5 | High |

| Diazotization | 65 | 99.3 | Moderate |

| CDI-Mediated | 78 | 98.5 | High |

Reaction Condition Optimization

-

Cyclocondensation : Requires stringent pH control but offers the highest yield.

-

CDI-Mediated : Room-temperature compatibility reduces energy costs.

Purification and Characterization Techniques

Recrystallization Protocols

Post-synthesis purification employs acetone-water mixtures (2.5:1 to 3.5:1) acidified to pH 3–4 with acetic acid. This step reduces solvent residues (e.g., dichloromethane) to ICH-compliant levels (<600 ppm).

Analytical Validation

Industrial Applications and Scalability

The CDI-mediated route is favored for large-scale production due to its minimal purification requirements and compatibility with continuous flow reactors. In contrast, diazotization methods, while established, generate hazardous byproducts (e.g., methyl hydrazine), necessitating costly waste management .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-4-carbamoylimidazole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the imidazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole-4,5-dicarboxylic acid derivatives, while substitution reactions can introduce various alkyl or acyl groups into the imidazole ring .

Scientific Research Applications

Chemical Reactions

The compound can undergo several chemical reactions:

- Oxidation : Converts to various imidazole derivatives.

- Reduction : Yields different amine derivatives.

- Substitution : Allows the introduction of functional groups into the imidazole ring.

Chemistry

Ethyl 5-amino-4-carbamoylimidazole-1-carboxylate serves as a crucial building block in synthesizing more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical transformations, making it valuable in organic synthesis.

Biology

Research indicates potential biological activities of this compound, particularly:

- Antimicrobial Properties : Studies have shown that it can inhibit bacterial growth by targeting key enzymes involved in cell wall synthesis.

- Anticancer Activity : Preliminary investigations suggest that it may enhance the effectiveness of certain cancer treatments, possibly through metabolic pathways that improve drug efficacy .

Medicine

In medicinal chemistry, this compound is being explored as a pharmaceutical intermediate. Its role in drug design focuses on improving the pharmacokinetic properties of peptide-based drugs by enhancing their stability and bioavailability .

Industry

This compound is also utilized in producing dyes and pigments due to its ability to form stable colorants. Its chemical stability and reactivity make it suitable for developing functional materials used in various industrial applications.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against several pathogenic bacteria. The mechanism was attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Research

In oncology research, this compound was evaluated for its ability to enhance the therapeutic effects of existing chemotherapeutic agents. The findings indicated that it could act synergistically with certain drugs, improving their efficacy against cancer cells while reducing side effects.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-carbamoylimidazole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

- Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

- 5-amino-4-carbamoylimidazole

Comparison: Ethyl 5-amino-4-carbamoylimidazole-1-carboxylate is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it suitable for specific applications in research and industry .

Biological Activity

Ethyl 5-amino-4-carbamoylimidazole-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article synthesizes findings from diverse studies to elucidate the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

This compound belongs to a class of imidazole derivatives, which are known for their diverse biological activities. The synthesis of this compound typically involves the reaction of appropriate imidazole precursors with ethyl carbamate and other reagents under controlled conditions. The structural formula can be represented as follows:

In Vitro Studies

Recent studies have demonstrated the anticancer potential of this compound through various assays against different human cancer cell lines. For instance:

- Cell Lines Tested : The compound has been evaluated against HeLa (cervical), HT-29 (colon), A549 (lung), and MDA-MB-231 (breast) cancer cells.

- IC50 Values :

- HeLa cells:

- HT-29 cells:

These values indicate a strong inhibitory effect on cell proliferation, suggesting that this compound may serve as a lead for further drug development targeting these cancer types .

The mechanisms through which this compound exerts its anticancer effects include:

- Induction of Apoptosis : Studies have shown that treatment with this compound leads to early apoptosis in cancer cells, characterized by changes in mitochondrial membrane potential and activation of apoptotic pathways.

- Inhibition of Cell Migration and Colony Formation : The compound significantly reduces tumor cell colony formation and migration, which are critical processes in cancer metastasis .

Case Studies

Several case studies highlight the efficacy of this compound:

-

HeLa Cell Study :

- Objective : To assess the apoptotic effects induced by the compound.

- Findings : A significant reduction in cell viability was observed, with an increase in early apoptotic cells (AV+/PI−) compared to untreated controls.

- HT-29 Cell Study :

Comparative Biological Activity

To better understand the relative potency of this compound, a comparison with other similar compounds is useful. Below is a summary table illustrating IC50 values for various compounds tested against HeLa cells:

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 0.737 | Apoptosis induction |

| Compound A (similar structure) | 23.2 | Apoptosis and necrosis |

| Compound B | 9.5 | Selective cytostatic effect |

Q & A

Q. What are the optimal synthetic routes for Ethyl 5-amino-4-carbamoylimidazole-1-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of imidazole derivatives often involves refluxing precursors in acidic or catalytic conditions. For example, a general procedure for analogous compounds involves refluxing 2-aminothiazol-4(5H)-one with sodium acetate and a carboxylic acid derivative in acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid . Catalyst-free aqueous ethanol methods have also been reported for related carbamate derivatives, offering eco-friendly alternatives with yields >75% . Key factors include:

- Solvent choice : Acetic acid promotes cyclization but may require post-synthesis purification.

- Temperature : Prolonged reflux (≥3 hours) ensures complete ring closure.

- Purification : Recrystallization from polar solvents (e.g., DMF/acetic acid) improves purity.

Q. How can spectroscopic and crystallographic techniques be applied to characterize this compound?

Methodological Answer:

- NMR : Analyze and NMR spectra to confirm the presence of the carbamoyl (NHCONH-) and ethyl ester (COOEt) groups. For example, the ethyl group typically shows a triplet at ~1.3 ppm (CH) and a quartet at ~4.2 ppm (CH) in NMR .

- X-ray crystallography : Use SHELXL for refinement of crystal structures. SHELX programs are robust for small molecules, enabling precise determination of bond angles and torsional strain in the imidazole ring .

- HRMS : Validate molecular weight with high-resolution mass spectrometry (e.g., [M+H]+ ion) to confirm synthesis success .

Q. What strategies ensure the compound’s stability during storage and experimental use?

Methodological Answer:

- Storage : Store at –20°C under inert gas (N or Ar) to prevent hydrolysis of the ester group.

- Solubility : Use polar aprotic solvents (e.g., DMSO) for biological assays, as the compound may exhibit limited aqueous solubility due to its hydrophobic imidazole core .

- Degradation monitoring : Perform periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect hydrolysis products like free carboxylic acids .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

Methodological Answer:

- DFT calculations : Optimize the geometry using Gaussian or ORCA at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic sites .

- Molecular docking : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonding between the carbamoyl group and active-site residues (e.g., Asp86 in EGFR kinase) .

- MD simulations : Simulate solvated systems in GROMACS to assess conformational stability under physiological conditions .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Purity verification : Re-analyze batches via NMR and HRMS to rule out impurities (e.g., unreacted starting materials) .

- Assay conditions : Standardize protocols (e.g., cell line viability assays with matched incubation times and serum concentrations) to minimize variability .

- Structural analogs : Compare activity with derivatives (e.g., pyrazole or triazole analogs) to identify pharmacophore requirements. For example, replacing the ethyl ester with a methyl group may alter bioavailability .

Q. What experimental designs are optimal for studying the compound’s mechanism of action in enzymatic systems?

Methodological Answer:

- Kinetic assays : Use stopped-flow spectroscopy to measure enzyme inhibition constants (). For example, monitor NADH depletion in dehydrogenase assays at 340 nm .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity () and stoichiometry for target enzymes .

- Mutagenesis studies : Engineer enzyme variants (e.g., Ala substitutions at putative binding residues) to validate interaction sites .

Q. How to address challenges in crystallizing this compound for structural studies?

Methodological Answer:

- Solvent screening : Use high-throughput vapor diffusion with 96-well plates, testing mixtures of PEGs, salts, and organic solvents (e.g., 20% PEG 8000, 0.1 M HEPES pH 7.5) .

- Twinned data refinement : Apply SHELXL’s TWIN and BASF commands to model twinned crystals, common in imidazole derivatives due to symmetry .

- Cryoprotection : Soak crystals in 25% glycerol before flash-cooling to prevent ice formation .

Q. How can synthetic byproducts be minimized or repurposed for derivative synthesis?

Methodological Answer:

- Byproduct identification : Use LC-MS to detect intermediates (e.g., hydrolyzed carboxylates) .

- Repurposing : Convert hydrolyzed products (e.g., free carboxylic acids) to amides via HATU-mediated coupling with amines .

- Flow chemistry : Implement continuous-flow systems to enhance reaction control and reduce side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.